Anilopam

概要

説明

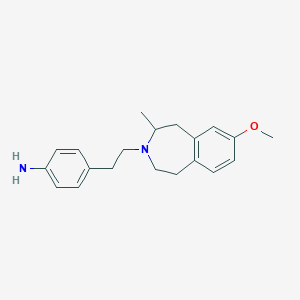

アニロパムは、ベンザゼピン系に属するオピオイド鎮痛薬です。 1960年代にペンツウェルによって開発されましたが、販売されることはありませんでした 。 この化合物のIUPAC名は4-[2-(7-メトキシ-4-メチル-1,2,4,5-テトラヒドロ-3-ベンザゼピン-3-イル)エチル]アニリン、分子式はC20H26N2Oです .

準備方法

アニロパムの合成には、ベンザゼピンコアの調製から始まるいくつかの工程が含まれます。合成経路には、通常、次の工程が含まれます。

ベンザゼピンコアの形成: これは、適切な前駆体を制御された条件下で環化する工程です。

官能基化: ベンザゼピン環上の特定の位置にメトキシ基とメチル基を導入する工程です。

アニリン部分の結合: この工程では、ベンザゼピンコアを適切な反応条件下でアニリン誘導体とカップリングさせます.

化学反応の分析

アニロパムは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により対応するケトンやカルボン酸が生成され、還元によりアルコールやアミンが生成される場合があります .

科学的研究の応用

作用機序

アニロパムは、オピオイド受容体、特にμオピオイド受容体のアゴニストとして作用することで、その効果を発揮します。この相互作用により、神経伝達物質の放出が阻害され、中枢神経系における痛みのシグナルが調節されます。 この化合物の分子標的はオピオイド受容体であり、その経路には、Gタンパク質共役受容体の活性化とそれに続く細胞内シグナル伝達カスケードが含まれます .

類似化合物との比較

アニロパムは、モルヒネ、コデイン、フェンタニルなどの他のオピオイド鎮痛薬と比較することができます。これらの化合物はすべてオピオイド受容体に作用しますが、アニロパムのユニークなベンザゼピン構造は、より一般的なオピオイドとは異なります。類似の化合物には、次のものがあります。

モルヒネ: 構造フレームワークが異なる、よく知られているオピオイド鎮痛薬です。

コデイン: 構造と薬理学的プロファイルが異なる別のオピオイドです。

フェンタニル: 化学構造は異なるが、受容体標的は類似した合成オピオイドです.

アニロパムのユニークさは、そのベンザゼピンコアにあり、これは他のオピオイドと比較して、異なる薬物動態学的および薬力学的プロファイルを有しています .

生物活性

Anilopam, a compound belonging to the benzazepine class, is primarily recognized for its role as an opioid analgesic. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential based on diverse research findings.

Overview of this compound

This compound is characterized as an agonist at opioid receptors, particularly the mu (μ) receptor. Its structural features contribute to its binding affinity and selectivity for these receptors, which play a crucial role in pain modulation and analgesia.

This compound's biological activity is largely attributed to its interaction with opioid receptors. The compound exhibits selective binding affinities at the mu opioid receptor, which are critical for its analgesic properties. Research indicates that this compound can modulate pain pathways by activating these receptors, leading to a reduction in pain perception.

Binding Affinities

This compound shows a broad range of binding affinities at mu and delta opioid receptors, with values ranging from 47 nM to 76 µM. This selectivity is significant as it suggests potential therapeutic advantages in managing pain with a lower risk of side effects associated with non-selective opioid receptor activation .

Cytotoxicity and Safety

Studies have assessed the cytotoxic effects of this compound and related compounds. Notably, none of the compounds tested exhibited significant cytotoxic effects up to concentrations of 20 µM, indicating a favorable safety profile for further research and potential clinical applications .

Biological Activities

This compound has been investigated for various biological activities beyond its analgesic effects:

- Anti-inflammatory Potential : Research indicates that this compound may attenuate lipopolysaccharide-induced NF-κB activation, suggesting anti-inflammatory properties that could be beneficial in conditions characterized by inflammation .

- Antimicrobial Activity : Some studies have explored the antimicrobial efficacy of this compound derivatives against bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating infections .

Study on Opioid Receptor Interactions

A study focused on the structural requirements for 4-anilidopiperidine analogues demonstrated that modifications in the phenethyl group significantly influenced binding affinities at mu and delta receptors. This research highlights how structural variations can optimize the therapeutic effects of opioid compounds like this compound .

In Vitro Evaluations

In vitro evaluations have shown that this compound and its derivatives exhibit promising anti-inflammatory and antimicrobial activities. For instance, specific analogues displayed enhanced inhibition of NF-κB activity, which is crucial for inflammatory responses .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15-13-18-14-20(23-2)8-5-17(18)10-12-22(15)11-9-16-3-6-19(21)7-4-16/h3-8,14-15H,9-13,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCHTURXQMPGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCN1CCC3=CC=C(C=C3)N)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016515 | |

| Record name | Anilopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53716-46-4, 2650709-38-7 | |

| Record name | (-)-4-[2-(1,2,4,5-Tetrahydro-8-methoxy-2-methyl-3H-3-benzazepin-3-yl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilopam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilopam, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650709387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANILOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E9Q468RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。